alpha-(4-Bromophenyl)pyridine-2-acetonitrile
Overview
Description
Alpha-(4-Bromophenyl)pyridine-2-acetonitrile: is a chemical compound with the molecular formula C13H9BrN2 and a molecular weight of 273.13 g/mol It is a pyridine derivative that contains a bromophenyl group and an acetonitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-Bromophenyl)pyridine-2-acetonitrile typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in a solvent mixture of dimethylformamide (DMF) and water . The reaction is carried out at 40°C for 12 hours . After the reaction, the mixture is quenched with water and extracted with ethyl acetate . The organic layer is then washed with saturated sodium chloride solution and dried over sodium sulfate . The solvent is removed under reduced pressure to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Alpha-(4-Bromophenyl)pyridine-2-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as .
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or in the presence of suitable solvents.
Reduction Reactions: Reducing agents like or .
Oxidation Reactions: Oxidizing agents such as or .
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Reduction Reactions: Corresponding amine derivatives.
Oxidation Reactions: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
Alpha-(4-Bromophenyl)pyridine-2-acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(4-Bromophenyl)pyridine-2-acetonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyridine ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in chemical reactions, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 4-Bromophenylacetonitrile
- 4-Bromobenzyl cyanide
- 4-Bromophenylacetoni
Comparison: Alpha-(4-Bromophenyl)pyridine-2-acetonitrile is unique due to the presence of both the bromophenyl group and the pyridine ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .
Properties
IUPAC Name |
2-(4-bromophenyl)-2-pyridin-2-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h1-8,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKCUNAECONNCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001006362 | |
Record name | (4-Bromophenyl)(pyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001006362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85750-24-9 | |
Record name | α-(4-Bromophenyl)-2-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85750-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(4-Bromophenyl)pyridine-2-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085750249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Bromophenyl)(pyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001006362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(4-bromophenyl)pyridine-2-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.472 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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